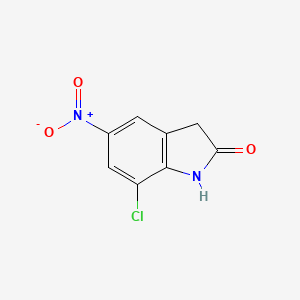

7-chloro-5-nitro-1,3-dihydroindol-2-one

Description

Properties

Molecular Formula |

C8H5ClN2O3 |

|---|---|

Molecular Weight |

212.59 g/mol |

IUPAC Name |

7-chloro-5-nitro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H5ClN2O3/c9-6-3-5(11(13)14)1-4-2-7(12)10-8(4)6/h1,3H,2H2,(H,10,12) |

InChI Key |

NAXHZRBNHKTTOW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-nitro-1,3-dihydroindol-2-one typically involves the nitration of 7-chloro-1,3-dihydro-2H-indol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-nitro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the indole ring.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution Reagents: Amines, thiols, alkoxides.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 7-chloro-5-amino-1,3-dihydro-2H-indol-2-one.

Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

7-chloro-5-nitro-1,3-dihydroindol-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-5-nitro-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 7-chloro-5-nitro-1,3-dihydroindol-2-one, highlighting substituent variations and their implications:

Key Observations:

Substituent Position and Electronic Effects: Chlorine at position 7 (as in the target compound) is less common than at position 3. Position 5 substituents (e.g., Cl, F, NO₂) directly influence the indole ring’s electron density, impacting reactivity and binding to biological targets .

Biological Activity :

- Bis-indole derivatives (e.g., 3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-one) exhibit antitumor activity, suggesting that chloro-substituted indoles may disrupt cancer cell proliferation .

- The compound 5-[3-Chloro-5-(trifluoromethoxy)pyridin-4-yl]-7-methyl-1,3-dihydroindol-2-one demonstrates potent inhibition of GRIA1/CACNG8 (IC₅₀ = 2.51 nM), highlighting the importance of heterocyclic substituents in modulating activity .

Physical Properties: 5-Chloro-3,3-dimethyl-1H-indol-2-one (MW = 195.65 g/mol) is a crystalline solid, indicating that alkyl substituents improve stability but may reduce solubility . 5-Fluorooxindole (Tm = 143–147°C) has a higher melting point than non-fluorinated analogs, a trend likely applicable to nitro-substituted derivatives due to increased polarity .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C, 2h | 78 | |

| Chlorination | POCl₃ (3 eq), DMAP, reflux, 6h | 65 |

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:

Use multi-technique characterization:

- X-ray Crystallography: Resolve crystal packing and confirm substituent positions (e.g., C–Cl and NO₂ groups) .

- Spectroscopy:

Basic: What safety precautions are critical when handling nitro- and chloro-substituted indole derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection (e.g., goggles).

- Ventilation: Use fume hoods to avoid inhalation of toxic gases (e.g., NOx from nitro groups) .

- Storage: Keep in dry, cool conditions (2–8°C) away from oxidizers .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

Q. Table 2: Substituent Effects on Antitumor Activity (Analogous Compounds)

| Substituent Position | Activity (IC₅₀, nM) | Mechanism | Reference |

|---|---|---|---|

| 5-OMe, 6-Me | 12 | Tubulin binding | |

| 5-NO₂, 7-Cl | 45 | CDK1 inhibition (weak) |

Advanced: How do structural modifications influence the compound’s mechanism of action in cancer models?

Methodological Answer:

- COMPARE Analysis: Compare cytotoxicity profiles across 60+ cell lines to infer mechanisms (e.g., tubulin vs. kinase targets) .

- Metabolite Tracking: Use LC-MS to identify active metabolites (e.g., nitro-reduction products) .

Key Findings:

- Bulky substituents (e.g., 5-methoxy) enhance tubulin binding.

- Nitro groups may act as prodrugs, requiring reductive activation .

Advanced: What strategies resolve contradictions in reported biological data for indole derivatives?

Methodological Answer:

- Dose-Response Reproducibility: Validate assays in triplicate across independent labs.

- Off-Target Screening: Use kinase/GPCR panels to rule out nonspecific effects .

Example Conflict Resolution:

Discrepancies in CDK1 inhibition were resolved by verifying assay conditions (ATP concentration, pH) .

Advanced: How can mechanistic studies differentiate between covalent and non-covalent binding modes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.